

# An In-depth Technical Guide to Diphenic Anhydride: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diphenic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diphenic anhydride**, a key chemical intermediate. It details the compound's physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways. This document is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

## Chemical Identity and Molecular Structure

**Diphenic anhydride**, also known as dibenzo[c,e]oxepine-5,7-dione, is a cyclic dicarboxylic anhydride derived from diphenic acid. Its strained seven-membered ring structure makes it a valuable reagent for introducing the biphenyl-2,2'-dicarbonyl moiety into larger molecules, a common scaffold in materials science and medicinal chemistry.

- CAS Number: 6050-13-1
- Molecular Formula:  $C_{14}H_8O_3$
- IUPAC Name: dibenzo[c,e]oxepine-5,7-dione
- Synonyms: 2,2'-Biphenyldicarboxylic anhydride, Diphenic acid anhydride, 2,2'-Bibenzoic Anhydride

Molecular Structure:

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **diphenic anhydride**, facilitating its use in experimental design and analysis.

Property	Value	Reference / Note
Identifiers		
CAS Number	6050-13-1	
Molecular Weight	224.21 g/mol	
Physical Properties		
Appearance	White to beige crystalline powder or flakes	[1]
Melting Point	225–227 °C	[1]
Water Solubility	Decomposes	[1]
Solubility (Organic)	Soluble in THF	[2]
Vapor Pressure	2.14 x 10 <sup>-7</sup> mmHg at 25 °C	
Thermodynamic Data		
Enthalpy of Sublimation (ΔH <sub>sub</sub> )	91.4 kJ/mol at 461.5 K	[3]
Spectroscopic Data		
IR Absorption (C=O stretch)	~1850–1800 cm <sup>-1</sup> and ~1790–1740 cm <sup>-1</sup>	Typical range for cyclic anhydrides[4]
Mass Spec (Major Fragments)	m/z 180, 152, 151	Fragmentation often involves loss of CO and CO <sub>2</sub> units

## Experimental Protocols

Detailed methodologies for the synthesis of **diphenic anhydride** and a key derivative are provided below. These protocols are based on established, reliable procedures from the chemical literature.

## Synthesis of Diphenic Acid from Anthranilic Acid

Diphenic acid serves as the direct precursor to **diphenic anhydride**. This procedure follows a classical method involving diazonium salt coupling.

Protocol:

- **Diazotization:** Grind 50 g (0.365 mol) of anthranilic acid with 150 mL of water and 92 mL of concentrated hydrochloric acid in a mortar. Transfer the suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and cool to 0–5 °C in an ice bath.[5]
- Slowly add a solution of 26.3 g (0.38 mol) of sodium nitrite in 350 mL of water over 30 minutes, maintaining the temperature below 5 °C to form the diazonium salt solution.[5]
- **Preparation of Reducing Agent:** In a separate 2-L beaker, dissolve 126 g (0.505 mol) of hydrated cupric sulfate in 500 mL of water, add 210 mL of concentrated ammonium hydroxide, and cool to 10 °C. Prepare a hydroxylamine solution by dissolving 42 g (0.256 mol) of hydroxylammonium sulfate in 120 mL of water, cooling to 10 °C, and adding 85 mL of 6 N sodium hydroxide. Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring to form the cuprous reducing agent.[5]
- **Coupling Reaction:** With vigorous stirring, add the chilled diazonium solution to the reducing agent at a rate of ~10 mL/min, keeping the temperature around 10 °C.[5]
- **Isolation:** After the addition is complete, rapidly heat the mixture to boiling and carefully acidify with 250 mL of concentrated hydrochloric acid. Allow the mixture to stand overnight to crystallize.[5]
- Collect the precipitated diphenic acid by filtration, wash with cold water, and dry. The typical yield is 32–37 g (72–84%).[5]

## Synthesis of Diphenic Anhydride from Diphenic Acid

This protocol employs acetic anhydride for the cyclodehydration of the dicarboxylic acid, a standard and efficient method for forming cyclic anhydrides.

Protocol:

- **Reaction Setup:** In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 20 g (0.082 mol) of dry diphenic acid and 8.4 g (7.8 mL, 0.082 mol) of acetic anhydride.<sup>[6]</sup>
- **Dehydration:** Heat the mixture to reflux and maintain for 2 hours. The diphenic acid will dissolve as it reacts.<sup>[6]</sup>
- **Crystallization:** Cool the reaction mixture to approximately 10 °C in an ice bath for 30 minutes to induce crystallization of the product.
- **Isolation and Purification:** Collect the solid **diphenic anhydride** by suction filtration. Wash the crystals with a small amount of cold glacial acetic acid, followed by cold anhydrous ether to remove residual acetic acid and anhydride.<sup>[6]</sup>
- Dry the product under vacuum to yield pure **diphenic anhydride**.

## Synthesis of N-Aryl Diphenimide via Aminolysis and Cyclization

The reaction of **diphenic anhydride** with primary amines is fundamental to its use in drug development and polymer science. This two-step, one-pot procedure generates an intermediate amic acid, which is then cyclized to the corresponding imide.

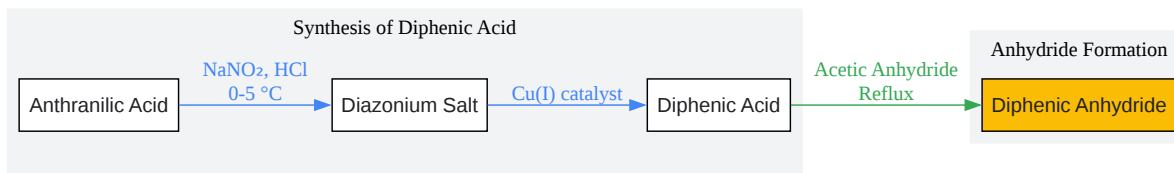
Protocol:

- **Aminolysis (Amic Acid Formation):** In a 250-mL three-necked flask, dissolve 11.2 g (0.05 mol) of **diphenic anhydride** in 100 mL of anhydrous THF.
- Slowly add a solution of a primary aromatic amine (e.g., 4.65 g, 0.05 mol of aniline) in 25 mL of THF through a dropping funnel at room temperature with stirring. A thick precipitate of the diphenamic acid will form. Continue stirring for 1 hour.<sup>[7]</sup>

- Cyclodehydration (Imide Formation): To the suspension, add 15 mL of acetic anhydride and 2.0 g of anhydrous sodium acetate.[7]
- Heat the mixture to reflux for 30 minutes. The suspended solid will dissolve as the cyclization proceeds.
- Isolation: Cool the reaction mixture and pour it into 300 mL of ice water with stirring. The N-aryl diphenimide will precipitate.[7]
- Collect the solid product by suction filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure imide.

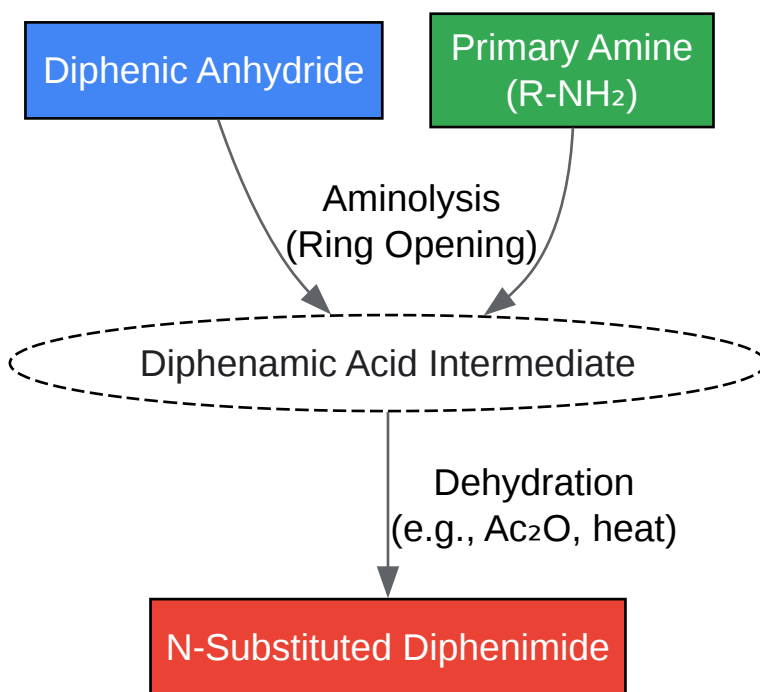
## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic and reactive pathways for **diphenic anhydride**.



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Synthetic workflow from Anthranilic Acid to **Diphenic Anhydride**.



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Reaction pathway for the aminolysis of **Diphenic Anhydride**.

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